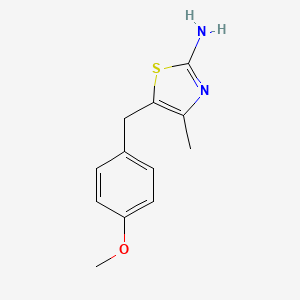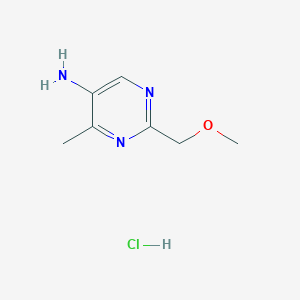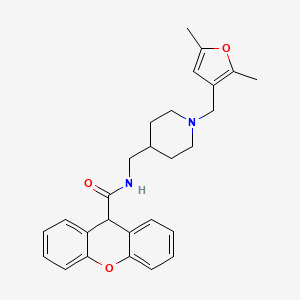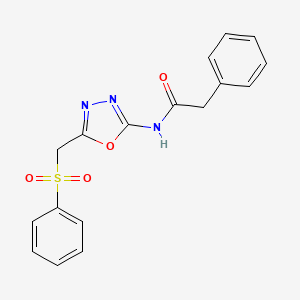
(5-(4-Fluorophenyl)furan-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(4-Fluorophenyl)furan-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C22H18F4N2OS and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds related to the chemical structure . Their research focused on evaluating the antidepressant activities using Porsolt’s behavioral despair test on albino mice. Some derivatives showed significant antidepressant and antianxiety activities, suggesting potential therapeutic applications in mental health disorders (Kumar et al., 2017).
Potential Antipsychotic Agents : Raviña et al. (2000) investigated a series of butyrophenones with structural similarities, examining their affinity for dopamine and serotonin receptors. This research is relevant to the development of antipsychotic drugs, indicating the potential of furan-2-yl derivatives in treating psychiatric conditions (Raviña et al., 2000).
PET Imaging of Neuroinflammation : Lee et al. (2022) developed a compound for PET imaging of colony-stimulating factor 1 receptor (CSF1R), which plays a role in neuroinflammation. This is particularly relevant in neurodegenerative diseases like Alzheimer’s disease, demonstrating the compound's utility in medical imaging and neuroscience research (Lee et al., 2022).
5-HT2 Antagonist Activity : Watanabe et al. (1993) synthesized derivatives with 5-HT2 antagonist activity. These compounds, including those with furan-2-yl and piperazine elements, offer insights into the development of treatments for disorders related to the serotonin system (Watanabe et al., 1993).
Antimicrobial and Antiviral Activities : Reddy et al. (2013) synthesized new derivatives of piperazine and evaluated their antimicrobial and antiviral activities. This research highlights the potential use of such compounds in the treatment of infectious diseases (Reddy et al., 2013).
Antibacterial Activity : Nagaraj et al. (2018) focused on synthesizing compounds for antibacterial applications. Their research supports the potential use of such chemical structures in combating bacterial infections (Nagaraj et al., 2018).
properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2OS/c23-17-6-4-15(5-7-17)19-8-9-20(29-19)21(30)28-12-10-27(11-13-28)18-3-1-2-16(14-18)22(24,25)26/h1-9,14H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUJJZMNGIYYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2374623.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2374624.png)
![3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2374627.png)

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2374630.png)

![3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2374633.png)



